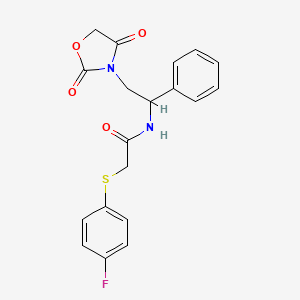
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor, which means it blocks the activity of an enzyme called gamma-secretase that is involved in the processing of proteins.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of novel compounds with structural similarities to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide involves complex chemical reactions aimed at introducing functional groups that impart desired biological activities. For instance, derivatives of N-phenylacetamide have shown promising antibacterial and nematicidal activities, hinting at the broad potential of similar compounds in antimicrobial research (Hui Lu et al., 2020).
Research on thiazolidinone derivatives, a class related to the oxazolidin-3-yl moiety, has revealed their potential as antioxidant and anti-inflammatory agents. These compounds have been synthesized and evaluated for their efficacy in various biological assays, demonstrating the diverse therapeutic applications of thiazolidinone-based compounds (Satish Koppireddi et al., 2013).
Antimicrobial and Anticancer Properties
- Thiazole and thiazolidinedione derivatives have been extensively explored for their antimicrobial and anticancer activities. These compounds, often synthesized via reactions involving acetamide moieties, exhibit significant efficacy against various bacterial and cancer cell lines, suggesting the potential of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide in similar applications (M. Duran & Ş. Demirayak, 2012).
Enzyme Inhibition
- The structural features of compounds like N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide make them candidates for enzyme inhibition studies, which are crucial in drug discovery for diseases like cancer and diabetes. For instance, thiazolidinedione derivatives have shown α-glucosidase inhibitory activity, highlighting the role of similar compounds in managing diabetes through enzyme inhibition (Satish Koppireddi et al., 2014).
Optoelectronic Properties
- Beyond medicinal applications, thiazole-based compounds have been investigated for their optoelectronic properties, indicating the potential of compounds like N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide in materials science. Such research opens avenues for developing new materials with specific optical and electronic functionalities (P. Camurlu & N. Guven, 2015).
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-6-8-15(9-7-14)27-12-17(23)21-16(13-4-2-1-3-5-13)10-22-18(24)11-26-19(22)25/h1-9,16H,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQLVJZOVZZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

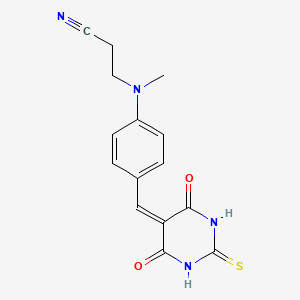
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)
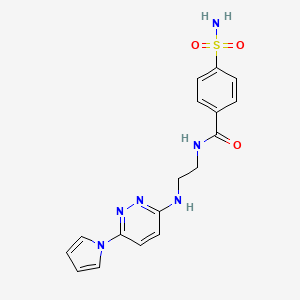
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)
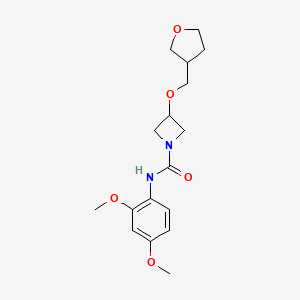
![5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2563849.png)
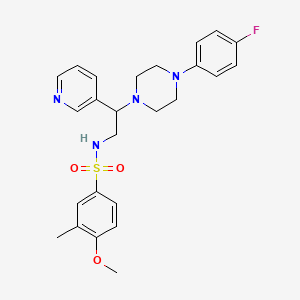
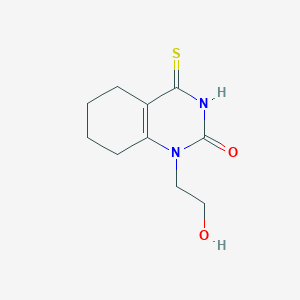


![1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2563857.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2563859.png)